N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a mesitylsulfonyl-substituted piperidinylethyl moiety at the N2 position. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-5-4-6-22(29)11-12-27-24(30)25(31)28-16-20-7-9-21(26)10-8-20/h7-10,14-15,22H,4-6,11-13,16H2,1-3H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBJALBXKFVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the synthesis of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Synthesis of the Mesitylsulfonyl Piperidine: The mesitylsulfonyl piperidine moiety is synthesized separately, often through a series of sulfonation and cyclization reactions.
Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the mesitylsulfonyl piperidine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide with structurally or functionally related oxalamide derivatives:
Key Observations:
16.099), as fluorine is less prone to oxidative demethylation . Mesitylsulfonyl Group: This group introduces steric hindrance and sulfonamide functionality, which could improve binding to hydrophobic pockets in biological targets (e.g., antiviral targets as seen in BNM-III-170) or modulate solubility .
16.099 . The NOEL (No Observed Effect Level) of 100 mg/kg bw/day for related flavoring oxalamides suggests a high safety margin, though the mesitylsulfonyl group’s impact on toxicity requires further study .
Antiviral Activity: Piperidine and sulfonamide motifs are common in antiviral agents (e.g., HIV entry inhibitors), aligning with findings from BNM-III-170 .
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes a fluorobenzyl moiety and a mesitylsulfonyl-piperidine unit. This compound belongs to the oxalamide class, known for diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C24H30FN3O4S
- Molecular Weight : 475.6 g/mol
- CAS Number : 898446-18-9
Structural Characteristics
The structural representation of this compound can be analyzed using computational chemistry methods to predict its conformation and potential interactions with biological targets. The compound's three-dimensional structure is essential for understanding its biological activity.
This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The presence of the fluorobenzyl group suggests potential inhibitory actions against certain enzymes, similar to other compounds containing this moiety.
Inhibitory Effects on Enzymes
Research indicates that compounds with similar structures have shown inhibitory effects on key enzymes such as tyrosinase, which is involved in melanin production. For instance, studies on 4-(4-fluorobenzyl)piperazine derivatives revealed significant inhibition of tyrosinase activity, suggesting that this compound may exhibit comparable properties .
Case Studies and Research Findings
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Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase. Kinetic studies demonstrated that these compounds act as competitive inhibitors, with IC50 values indicating effective enzyme inhibition at low micromolar concentrations .
Compound IC50 (μM) Type of Inhibition Compound 26 10.5 Competitive Compound 5b 8.0 Competitive Compound 5c 6.7 Competitive - Antimelanogenic Effects : In vitro studies have shown that derivatives of the compound can reduce melanin production in B16F10 melanoma cells, highlighting potential applications in skin lightening agents .
- Docking Studies : Computational docking analyses suggest that the binding mode of this compound into the active site of tyrosinase prevents substrate binding, thereby inhibiting enzyme activity effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
